diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H31N3O7S2 and its molecular weight is 561.67. The purity is usually 95%.
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Biological Activity
Diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and therapeutic implications, drawing from diverse sources.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for various biological activities. Its structure can be represented as follows:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
Antitumor Activity
Research indicates that compounds with similar thieno[2,3-c]pyridine frameworks exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S or G2/M checkpoint, thereby preventing cancer cell division.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways may be attributed to its interaction with various signaling molecules:
- Inhibition of NF-kB Pathway : Similar compounds have demonstrated the capacity to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Reduction of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | HeLa (cervical cancer) | 15 | Apoptosis induction |
Cytotoxicity | MCF-7 (breast cancer) | 12 | Cell cycle arrest |
Anti-inflammatory | RAW 264.7 (macrophages) | 10 | NF-kB inhibition |
Case Study 1: Cancer Treatment
A clinical trial involving a related thieno[2,3-c]pyridine derivative showed significant tumor reduction in patients with advanced solid tumors. The trial highlighted the need for further investigation into dosage optimization and combination therapies with existing chemotherapeutics.
Case Study 2: Inflammatory Disorders
Another study explored the use of thieno[2,3-c]pyridine derivatives in treating rheumatoid arthritis. Patients exhibited reduced joint swelling and pain after treatment with a related compound over an eight-week period.
Properties
IUPAC Name |
diethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O7S2/c1-5-14-29(15-6-2)38(33,34)19-11-9-18(10-12-19)23(30)27-24-22(25(31)35-7-3)20-13-16-28(17-21(20)37-24)26(32)36-8-4/h5-6,9-12H,1-2,7-8,13-17H2,3-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQJCFUDHGDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.